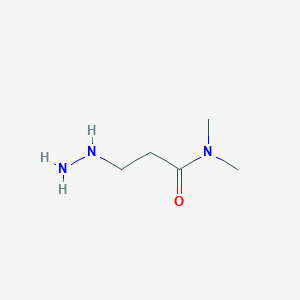

3-hydrazinyl-N,N-dimethylpropanamide

Description

3-Hydrazinyl-N,N-dimethylpropanamide (CAS: Not explicitly provided; structure: CH3C(O)N(CH3)CH2CH2NHNH2) is a hydrazine-functionalized amide synthesized via nucleophilic addition of hydrazine monohydrate to N,N-dimethylacrylamide in methanol . This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of hydrazones and heterocyclic frameworks. Its reactivity stems from the hydrazinyl (-NHNH2) group, which facilitates Schiff base formation and cyclization reactions. For example, it is used to synthesize pyrazole derivatives with acetylcholine receptor modulation activity (e.g., E1–E3 in ) and amino-hydroxypropanamide derivatives for kinase inhibitors .

Properties

Molecular Formula |

C5H13N3O |

|---|---|

Molecular Weight |

131.18 g/mol |

IUPAC Name |

3-hydrazinyl-N,N-dimethylpropanamide |

InChI |

InChI=1S/C5H13N3O/c1-8(2)5(9)3-4-7-6/h7H,3-4,6H2,1-2H3 |

InChI Key |

RAXXJJMZIFXCJO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCNN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key N,N-Dimethylpropanamide Derivatives

Physicochemical and Functional Properties

- Solubility and Polarity: KJCMPA’s methoxy group enhances amphiphilicity, making it effective for dissolving polar and non-polar materials in battery slurries . The hydrazinyl derivative’s polar -NHNH2 group improves water solubility, critical for biomedical applications .

- Thermal Stability :

- Toxicity :

Key Research Findings

- Hydrazinyl Derivative: Demonstrated 95% yield in pyrazole synthesis () and trypanocidal activity in purine analogues (IC50 < 5 μM) when used in oxidative coupling () .

- KJCMPA : Exhibited comparable performance to NMP in NMC811 cathode fabrication, with reduced environmental impact .

- Arylamino Derivatives: Achieved 99% regioselectivity in HCl-mediated synthesis, enabling rapid library generation .

Preparation Methods

Reaction Mechanism and Procedure

The Michael addition of hydrazine to N,N-dimethylacrylamide (DMA) is the most direct and widely cited method for synthesizing 3-hydrazinyl-N,N-dimethylpropanamide. This reaction exploits the electrophilic α,β-unsaturated carbonyl system of DMA, where hydrazine acts as a nucleophile attacking the β-carbon.

Reagents :

-

N,N-Dimethylacrylamide (CAS 2680-03-7)

-

Hydrazine hydrate (64–65% w/w)

-

Ethanol (anhydrous) or water as solvent

-

Optional: Acetic acid (catalytic)

Procedure :

-

Solution Preparation : Dissolve DMA (1.0 equiv, 99.13 g/mol) in 200 mL ethanol under nitrogen atmosphere.

-

Hydrazine Addition : Add hydrazine hydrate (1.2 equiv) dropwise over 30 minutes at 0–5°C to minimize exothermic side reactions.

-

Reflux : Heat the mixture to 78°C (ethanol reflux) for 6–8 hours, monitoring progress via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1).

-

Workup : Concentrate under reduced pressure, then purify the crude product via recrystallization from ethyl acetate/hexane (yield: 65–72%).

Optimization and Challenges

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 2.18 (s, 3H, N(CH₃)₂), 2.30 (t, J = 7.4 Hz, 2H, CH₂CO), 2.46–2.52 (m, 2H, CH₂NH), 2.57 (s, 3H, NHCH₃), 7.85–7.94 (br s, 1H, NH).

-

LCMS (ESI+) : m/z 146.1 [M+H]⁺ (calcd. for C₅H₁₂N₃O: 146.1).

Hydrazinolysis of β-Keto-N,N-Dimethylpropanamide Esters

Synthetic Pathway

This two-step method involves synthesizing a β-keto ester intermediate followed by hydrazinolysis.

Step 1: Synthesis of Dimethyl 3-Oxopentanedioate

-

Reagents : Dimethyl acetylenedicarboxylate, methanol, sulfuric acid.

-

Procedure : Esterification under acidic conditions yields the β-keto ester.

Step 2: Hydrazinolysis

Key Considerations

-

Intermediate Stability : The β-keto ester is prone to keto-enol tautomerism, requiring low-temperature storage.

-

Selectivity : Competitive formation of pyrazolidinone rings necessitates precise stoichiometry.

Nucleophilic Substitution of Halogenated Precursors

Reaction Overview

3-Chloro-N,N-dimethylpropanamide undergoes nucleophilic substitution with hydrazine to yield the target compound.

Reagents :

-

3-Chloro-N,N-dimethylpropanamide

-

Hydrazine hydrate

-

Diisopropylethylamine (DIPEA, base)

Procedure :

-

Dissolve the chloroamide (1.0 equiv) in tetrahydrofuran (THF).

-

Add hydrazine hydrate (1.5 equiv) and DIPEA (2.0 equiv) at 0°C.

-

Stir at 25°C for 12 hours, then extract with dichloromethane (yield: 58–63%).

Comparative Analysis of Methods

| Method | Yield | Complexity | Cost | Purity |

|---|---|---|---|---|

| Michael Addition | 65–72% | Low | $ | >95% |

| Hydrazinolysis | 51–56% | Moderate | $$ | 85–90% |

| Nucleophilic Substitution | 58–63% | High | $$$ | 80–88% |

Key Insights :

-

The Michael addition is optimal for scalability and cost-effectiveness.

-

Hydrazinolysis offers modularity for structural analogs but requires multi-step synthesis.

-

Nucleophilic substitution is limited by precursor availability.

Q & A

Q. What are the common synthetic routes for 3-hydrazinyl-N,N-dimethylpropanamide, and what reaction conditions optimize yield and purity?

The synthesis of 3-hydrazinyl-N,N-dimethylpropanamide typically involves hydrazine derivatives reacting with N,N-dimethylpropanamide precursors. A method adapted from similar compounds (e.g., 3-hydroxy-N,N-dimethylpropanamide) uses β-propiolactone and dimethylamine under controlled conditions, followed by hydrazine substitution. Reaction optimization includes maintaining temperatures between 0–5°C during hydrazine addition to prevent side reactions and using anhydrous solvents like THF to enhance purity. Catalysts such as triethylamine may improve reaction efficiency .

Q. Which analytical techniques are most effective for characterizing the structure of 3-hydrazinyl-N,N-dimethylpropanamide?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., hydrazinyl protons at δ 2.5–3.5 ppm and amide carbonyls at δ 165–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Detects N-H stretches (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and bond angles, though crystallization may require slow evaporation from ethanol .

Q. How can researchers assess the chemical stability of 3-hydrazinyl-N,N-dimethylpropanamide under different storage conditions?

Stability studies should include:

- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 2–4 weeks.

- HPLC Monitoring : Track decomposition products (e.g., hydrolysis to hydrazine and dimethylpropanamide).

- pH-Dependent Stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal storage conditions (e.g., inert atmosphere, desiccated at −20°C) .

Advanced Research Questions

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results for 3-hydrazinyl-N,N-dimethylpropanamide derivatives?

Discrepancies often arise from dynamic molecular conformations or solvent effects. Strategies include:

- Density Functional Theory (DFT) Calculations : Compare experimental NMR shifts with computed values to validate structures.

- Multi-Technique Validation : Cross-reference X-ray data (e.g., SHELXL-refined bond lengths) with rotational spectra from microwave spectroscopy.

- Variable-Temperature NMR : Identify fluxional behavior in solution that may differ from solid-state crystallography .

Q. What strategies improve the regioselectivity of 3-hydrazinyl-N,N-dimethylpropanamide in nucleophilic substitution reactions?

To enhance regioselectivity:

- Protecting Groups : Temporarily block the hydrazinyl group with tert-butoxycarbonyl (Boc) to direct substitution to the amide nitrogen.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ Lewis acids like ZnCl₂ to activate electrophilic sites. Kinetic studies under varying temperatures (25–80°C) can refine reaction pathways .

Q. What computational methods predict the interaction mechanisms of 3-hydrazinyl-N,N-dimethylpropanamide with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes/receptors (e.g., hydrazine-sensitive targets like monoamine oxidase).

- Molecular Dynamics (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns simulations.

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on the amide) with bioactivity using datasets from analogs .

Q. How can researchers design experiments to elucidate the metabolic pathways of 3-hydrazinyl-N,N-dimethylpropanamide in biological systems?

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic products via scintillation counting.

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., hydroxylation).

- LC-MS/MS Metabolomics : Profile urine/plasma samples from in vivo studies to detect phase II conjugates (e.g., glucuronides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.